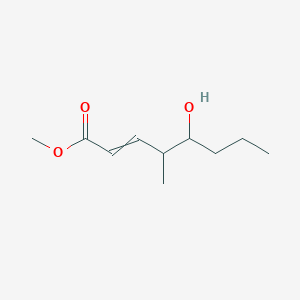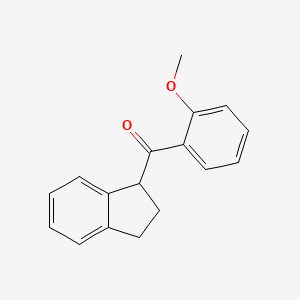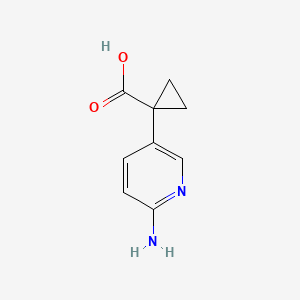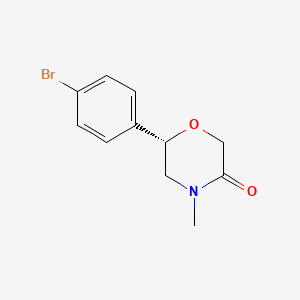
Methyl 5-hydroxy-4-methyloct-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-hydroxy-4-methyloct-2-enoate is an organic compound with the molecular formula C10H18O3 It is a derivative of octenoic acid, featuring a hydroxyl group at the fifth position and a methyl group at the fourth position on the octenoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-hydroxy-4-methyloct-2-enoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxy-4-methyloct-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the aldol condensation of 4-methylpentanal with methyl acrylate, followed by selective reduction of the resulting α,β-unsaturated ester to yield the desired product. This reaction requires a base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal-organic frameworks can be employed to facilitate the esterification reaction. Additionally, advanced purification techniques like distillation and crystallization are used to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-hydroxy-4-methyloct-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 5-oxo-4-methyloct-2-enoate.
Reduction: 5-hydroxy-4-methyloctanol.
Substitution: 5-chloro-4-methyloct-2-enoate.
Aplicaciones Científicas De Investigación
Methyl 5-hydroxy-4-methyloct-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals, flavors, and fragrances.
Mecanismo De Acción
The mechanism of action of methyl 5-hydroxy-4-methyloct-2-enoate involves its interaction with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-hydroxyhexanoate: Similar structure but with a shorter carbon chain.
Methyl 5-hydroxy-4-methylhex-2-enoate: Similar structure but with a different carbon chain length.
Methyl 5-hydroxy-4-methylhept-2-enoate: Similar structure but with a different carbon chain length.
Uniqueness
Methyl 5-hydroxy-4-methyloct-2-enoate is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties
Propiedades
Número CAS |
919296-40-5 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
methyl 5-hydroxy-4-methyloct-2-enoate |
InChI |
InChI=1S/C10H18O3/c1-4-5-9(11)8(2)6-7-10(12)13-3/h6-9,11H,4-5H2,1-3H3 |
Clave InChI |
MODAUSOBLAEPAR-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(C)C=CC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3-Phenylpropyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B12630994.png)
![Decyltris[(propan-2-yl)oxy]silane](/img/structure/B12631002.png)


silane](/img/structure/B12631019.png)


![2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12631048.png)
![1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)-](/img/structure/B12631053.png)

![Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]-4-pyrimidinyl]-](/img/structure/B12631065.png)

![[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B12631070.png)

